molecular formula C18H13BrFN5O3 B2630769 2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide CAS No. 1052611-22-9

2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2630769
CAS RN: 1052611-22-9
M. Wt: 446.236
InChI Key: KFQBDQSHXCEMRR-UHFFFAOYSA-N
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Description

2-[5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13BrFN5O3 and its molecular weight is 446.236. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition

  • Disposition and Metabolism in Humans:

    • A study investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist potentially related to the compound . The study highlighted the process of metabolite profiling and characterization, indicating the complex biochemical pathways involved in drug metabolism. It was found that the drug and its metabolites were almost completely eliminated over a 9-day period, mainly via feces, with only a minor portion excreted through urine (Renzulli et al., 2011).
  • Metabolic Pathways in Humans:

    • Another study on the metabolism and disposition of a GABA-A alpha2/3 receptor agonist provided insights into the metabolic pathways of such compounds. The study detailed the processes of metabolism including hydroxylation, de-ethylation, and direct glucuronidation, emphasizing the extensive metabolic transformation these compounds undergo in the human body (Polsky-Fisher et al., 2006).
  • Clinical Implications of Metabolism:

    • Research into the pharmacokinetic properties of certain drugs, like midazolam and ketamine, can shed light on the duration of action and potential interactions, which could be relevant for understanding the metabolism and therapeutic implications of related compounds. These studies provide a detailed understanding of how drugs are metabolized and eliminated in the human body, offering insights that could be pertinent to the compound (Langrehr & Erdmann, 1981).

Pharmacodynamics and Receptor Interaction

  • Receptor Binding and Pharmacodynamics:
    • Investigations into the receptor binding characteristics and pharmacodynamics of drugs provide crucial information on how compounds interact with biological targets in the body. Such studies are instrumental in understanding the therapeutic and side effects of drugs, which could be relevant for compounds with similar structures or targets (Carter et al., 2007).

properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5O3/c19-10-1-7-13(8-2-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-5-3-11(20)4-6-12/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBDQSHXCEMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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